2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-2-9-19(10-3-15)33(31,32)22-13-28(21-11-4-16(25)12-20(21)24(22)30)14-23(29)27-18-7-5-17(26)6-8-18/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOKAUCXPKMGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Electronic and Steric Effects
- Target vs. The 4-methylbenzenesulfonyl group (target) is more lipophilic than 4-fluorobenzenesulfonyl (Compound A), which may improve membrane permeability but reduce aqueous solubility .
- Target vs. Compound B : The ethyl group at position 6 in Compound B introduces steric hindrance absent in the target, possibly affecting binding to flat active sites. The simpler benzenesulfonyl group in Compound B reduces synthetic complexity but offers fewer opportunities for π-stacking interactions compared to the tosyl group .
Conformational and Crystallographic Insights
- Similar dimerization may occur in the target compound, influencing solid-state stability and solubility. Dihedral angles between aromatic systems (e.g., 44.5°–77.5° in Compound D) suggest conformational flexibility, which could be critical for target-ligand interactions .
Research Implications and Gaps
- Pharmacological Potential: The target’s tosyl and 4-fluorophenyl groups suggest affinity for hydrophobic binding pockets (e.g., kinase ATP sites). Comparative studies with Compound A (dual fluorine) could clarify halogen-specific interactions.
- Solubility and Bioavailability: No experimental solubility data are available for the target or analogues. Computational modeling (e.g., LogP calculations) is recommended to predict absorption characteristics.
- Crystallography : Structural determination using programs like SHELXL () would resolve conformational details and validate dimerization tendencies observed in Compound D .
Preparation Methods
Synthesis of 6-Chloro-4-Oxo-1,4-Dihydroquinoline
The quinoline core is synthesized via the Skraup cyclization of 4-chloro-3-nitroaniline in the presence of glycerol and concentrated sulfuric acid. The reaction proceeds at 120–140°C for 8–12 hours, yielding 6-chloro-4-hydroxyquinoline, which is subsequently oxidized to 4-oxo-1,4-dihydroquinoline using potassium permanganate in acidic medium.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 215–218°C |
| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 8.42 (d, J=8.1 Hz, 1H), 7.66 (m, 1H), 7.54 (d, J=8.0 Hz, 1H) |
Sulfonation with 4-Methylbenzenesulfonyl Chloride
The 3-position of the quinoline is sulfonated using 4-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine, 0–5°C, 4 hours). The reaction selectively targets the electron-rich position para to the carbonyl group, driven by the sulfonyl chloride’s electrophilicity.
Optimization Notes :
- Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
- Lower temperatures minimize side reactions (e.g., disulfonation).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Solvent | Dichloromethane |
| Characterization | $$ ^{13}C $$ NMR: δ 137.4 (C-SO₂), 132.7 (C-Ar) |
Alkylation with Chloroacetyl Chloride
The nitrogen at position 1 is alkylated using chloroacetyl chloride in anhydrous tetrahydrofuran (THF) with sodium hydride as a base (0°C to room temperature, 6 hours). The reaction forms 1-chloroacetyl-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline, a key intermediate.
Critical Considerations :
- Slow addition of chloroacetyl chloride prevents exothermic side reactions.
- Anhydrous conditions are essential to avoid hydrolysis of the acid chloride.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–78% |
| Solvent | Tetrahydrofuran |
| Characterization | HRMS: m/z 423.0521 [M+H]⁺ (calc. 423.0518) |
Nucleophilic Substitution with 4-Fluoroaniline
The chloro group in the alkylated intermediate is displaced by 4-fluoroaniline in refluxing ethanol with triethylamine (12 hours, 80°C). The reaction proceeds via an Sₙ2 mechanism, facilitated by the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the adjacent carbon.
Optimization Insights :
- A 2:1 molar ratio of 4-fluoroaniline to intermediate maximizes yield.
- Prolonged reflux ensures complete substitution.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Solvent | Ethanol |
| Characterization | $$ ^1H $$ NMR: δ 7.39–7.31 (m, 5H, Ar-H), 6.81 (s, 1H, NH) |
Analytical Characterization and Validation
The final product is characterized using advanced spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Purity Assessment
Mechanistic and Steric Considerations
The regioselectivity of the sulfonation and alkylation steps is governed by steric and electronic factors. The 3-position of the quinoline is favored for sulfonation due to its proximity to the electron-withdrawing carbonyl group, which polarizes the aromatic ring. Alkylation at position 1 proceeds without significant steric hindrance, as the sulfonyl group at position 3 directs the chloroacetyl moiety to the opposite face of the heterocycle.
Industrial and Pharmacological Relevance
This compound’s synthesis is pivotal for developing antimicrobial and anticancer agents, as quinoline derivatives exhibit pronounced bioactivity. The 4-fluorophenylacetamide moiety enhances metabolic stability and target binding affinity, as demonstrated in molecular docking studies against bacterial gyrase.
Q & A
Q. What are the critical structural features of this compound, and how do they influence its biological activity?
The compound’s quinoline core is substituted with a 4-methylbenzenesulfonyl group (enhancing target binding via sulfone interactions), a 6-chloro moiety (improving lipophilicity and membrane permeability), and an N-(4-fluorophenyl)acetamide side chain (contributing to receptor selectivity through aromatic stacking). These groups collectively modulate pharmacokinetic properties, such as metabolic stability and solubility, which are critical for in vivo efficacy. Structural analogs with variations in these substituents show reduced activity, underscoring their importance .
Q. What are the optimal synthetic routes and purification methods for this compound?
Synthesis involves a multi-step approach:
- Step 1: Preparation of the quinoline core via cyclization of substituted anilines with diketones under acidic conditions.
- Step 2: Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
- Step 3: Acetamide coupling via nucleophilic substitution between the quinoline intermediate and 4-fluorophenylamine. Purification is achieved using HPLC with a C18 column (methanol/water gradient) to isolate ≥95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy (¹H/¹³C): Assigns proton environments (e.g., sulfonyl group at δ 2.5 ppm) and confirms regiochemistry.
- IR Spectroscopy : Validates carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonyl (S=O at ~1350 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 499.0923).
- HPLC-PDA : Assesses purity and detects trace impurities .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Standardize assays using validated cell lines (e.g., NCI-60 panel for anticancer screening) and strict protocols (fixed ATP levels, incubation duration).
- Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for cytotoxicity).
- Use pharmacokinetic profiling to correlate in vitro activity with bioavailability (e.g., plasma protein binding assays) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Variation of substituents: Synthesize analogs with modified sulfonyl (e.g., 4-ethyl vs. 4-methyl) or fluorophenyl groups.
- In vitro screening: Test analogs against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorescence polarization assays.
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Target identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis.
- Pathway analysis: Employ RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., caspase-3 activation in apoptosis).
- In vivo validation: Generate xenograft models (e.g., MDA-MB-231 tumors) to assess tumor growth inhibition and biomarker modulation .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability: Conduct TGA/DSC to determine decomposition temperatures.
- Photostability: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
- pH stability: Incubate in buffers (pH 1–10) and quantify intact compound over 24 hours. Stability in biological matrices (e.g., plasma) is assessed using LC-MS/MS .
Methodological Guidance
Q. What strategies optimize reaction yields during large-scale synthesis?
- Catalyst screening: Test Pd/C vs. Ni catalysts for hydrogenation steps to minimize side products.
- Flow chemistry: Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and scalability.
- DoE (Design of Experiments): Use factorial designs to optimize temperature, solvent ratio, and reaction time .
Q. How are computational tools integrated into experimental workflows?
- Docking studies: Predict binding modes with target proteins (e.g., EGFR kinase) using Schrödinger Suite.
- ADMET prediction: Use SwissADME to forecast solubility (LogP), metabolic liabilities (CYP450 interactions), and toxicity (AMES test).
- MD simulations: Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100 ns trajectories .
Q. What approaches validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay): Measure protein thermal stability shifts after compound treatment.
- BRET (Bioluminescence Resonance Energy Transfer): Monitor real-time interactions between tagged targets and compound.
- Knockdown/overexpression models: Use CRISPR/Cas9 to confirm phenotype reversal upon target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
